Lipophilicity and Membrane Partitioning
The target compound exhibits a computed partition coefficient XLogP3 of 3.6 [1], which is 0.36 log units higher than 2-phenylbenzimidazole (XLogP3 = 3.24) and 0.06 log units higher than 2-(4-methylphenyl)-1H-benzimidazole (XLogP3 = 3.54) [2]. Compared with 2-chloromethylbenzimidazole (LogP = 2.2–2.3) [3], the increase is approximately 1.3–1.4 log units. In drug discovery, a ΔLogP of +0.36 corresponds to roughly 2.3-fold higher predicted n-octanol/water partitioning, which may translate to enhanced passive membrane permeability for intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 2-Phenylbenzimidazole (LogP = 3.24); 2-(4-Methylphenyl)-1H-benzimidazole (LogP = 3.54); 2-Chloromethylbenzimidazole (LogP = 2.20–2.30) |
| Quantified Difference | ΔLogP = +0.36 vs 2-phenyl; +0.06 vs 2-(4-methylphenyl); +1.3–1.4 vs 2-chloromethyl |
| Conditions | Computed XLogP3 (PubChem) and reported LogP from Molbase; values from different sources may reflect methodological variation |
Why This Matters
Higher LogP predicts improved passive membrane permeability, which is relevant when selecting a benzimidazole scaffold for intracellular target-based screening campaigns.
- [1] PubChem CID 2774322. XLogP3 = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/2774322 (accessed May 2026). View Source
- [2] Molbase. 2-(4-Methylphenyl)-1H-benzimidazole (120-03-6): LogP = 3.5383. https://mip.molbase.cn (accessed May 2026). View Source
- [3] Molbase. 2-(Chloromethyl)benzimidazole (4857-04-9): LogP = 2.3017; Molaid: LogP = 2.2. https://mip.molbase.cn (accessed May 2026). View Source
